Methyl 3-amino-1-methoxycyclobutane-1-carboxylate
Description
Systematic IUPAC Nomenclature and Molecular Formula Derivation
The compound this compound derives its systematic name from the cyclobutane backbone, which is substituted at positions 1 and 3. The carboxylate ester group (-COOCH₃) and methoxy group (-OCH₃) are both located at position 1, while the amino group (-NH₂) occupies position 3. According to IUPAC prioritization rules, the carboxylate ester receives the lowest possible locant (position 1), followed by the methoxy and amino groups. The molecular formula is C₈H₁₃NO₃ , with a molecular weight of 187.20 g/mol (calculated from atomic masses: C=12.01, H=1.01, N=14.01, O=16.00).
Table 1: Molecular Formula Breakdown
| Component | Quantity |
|---|---|
| Carbon | 8 |
| Hydrogen | 13 |
| Nitrogen | 1 |
| Oxygen | 3 |
The structural complexity arises from the juxtaposition of three distinct functional groups on a strained cyclobutane ring, necessitating precise stereochemical descriptors for full characterization.
Cyclobutane Ring Geometry and Strain Analysis
The cyclobutane ring in this compound exhibits significant angle strain due to its nominal 90° internal angles, deviating from the tetrahedral ideal of 109.5°. Electron diffraction studies reveal a nonplanar "puckered" conformation with an average dihedral angle of 20° (±10°), reducing torsional strain by partially eclipsing C-H bonds. This puckering increases bond lengths to 1.568 Å for C-C and 1.098 Å for C-H, compared to 1.54 Å and 1.09 Å in unstrained alkanes.
The total ring strain energy is estimated at 26.3 kcal/mol , attributable to:
- Angle strain (∼60% contribution) from suboptimal bond angles.
- Torsional strain (∼40%) from eclipsed conformations in planar geometries.
Table 2: Cyclobutane Strain Parameters
| Parameter | Value |
|---|---|
| Ideal bond angle | 109.5° |
| Actual bond angle | 90° |
| C-C bond length | 1.568 Å |
| Ring strain energy | 26.3 kcal/mol |
The puckered conformation partially mitigates strain but introduces unique stereochemical challenges for substituent positioning.
Functional Group Topology: Carboxylate Ester, Methoxy, and Amino Substituents
The spatial arrangement of functional groups critically influences reactivity and intermolecular interactions:
- Carboxylate ester (-COOCH₃) : Positioned at C1, this strongly electron-withdrawing group induces partial positive charges on adjacent carbons, activating the ring toward nucleophilic attack.
- Methoxy (-OCH₃) : Also at C1, its electron-donating resonance effects conflict with the ester’s inductive withdrawal, creating localized electronic asymmetry.
- Amino (-NH₂) : At C3, this basic group participates in hydrogen bonding and may adopt axial or equatorial positions depending on ring puckering.
Stereoelectronic Effects :
Conformational Isomerism and Stereoelectronic Effects
Cyclobutane’s puckered envelope conformation allows two primary substituent orientations:
- Axial : Functional groups project perpendicular to the ring plane.
- Equatorial : Groups lie within the ring plane, minimizing steric clashes.
For this compound:
- The bulky carboxylate ester favors equatorial positioning to avoid 1,3-diaxial interactions.
- The amino group adopts axial orientation, enabling hydrogen bonding with the ester carbonyl oxygen.
Stereoelectronic Considerations :
- Conjugation between the amino lone pair and ester carbonyl is geometrically constrained but enhances resonance stabilization by ∼8 kcal/mol in planar transition states.
- Puckering disrupts π-orbital alignment, reducing conjugation efficiency but alleviating steric strain.
Table 3: Conformational Energy Preferences
| Conformation | Energy (kcal/mol) |
|---|---|
| Axial amino | +3.2 |
| Equatorial amino | 0.0 (reference) |
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 3-amino-1-methoxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-10-6(9)7(11-2)3-5(8)4-7/h5H,3-4,8H2,1-2H3 |
InChI Key |
CGSDAOFIBPEJNK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(C1)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-1-methoxycyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane precursor with methoxy and amino functional groups in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1-methoxycyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amino group.
Substitution: The methoxy and amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of cyclobutane compounds, including methyl 3-amino-1-methoxycyclobutane-1-carboxylate, exhibit promising antitumor properties. Specifically, compounds with amino groups have been shown to inhibit tumor growth effectively, acting as selective antagonists for certain receptors involved in cancer progression . The structural characteristics of cyclobutane derivatives contribute to their biological activity, making them valuable in drug development.
Neuropharmacology
The compound has also been studied for its neuropharmacological effects. It has been identified as an inhibitor of the N-methyl-D-aspartic acid receptor, which plays a crucial role in synaptic plasticity and memory function. This inhibition may have implications for treating neurodegenerative diseases and cognitive disorders .
Organic Synthesis
Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through standard chemical reactions such as alkylation and acylation. This versatility makes it a useful intermediate in the synthesis of more complex organic molecules .
Catalytic Applications
The compound's derivatives have been explored as catalysts in organic reactions. The cyclobutane ring system can facilitate specific reaction pathways, enhancing reaction rates and selectivity. This application is particularly relevant in the synthesis of enantiomerically pure compounds, which are essential in pharmaceuticals .
Case Studies
Mechanism of Action
The mechanism of action of methyl 3-amino-1-methoxycyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclobutane vs. Cyclopentane Derivatives
A primary comparison lies in ring size and conformational flexibility :
- Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (cyclobutane, ): Exhibits a strained four-membered ring, likely influencing reactivity and steric interactions. Its ¹H-NMR spectrum shows distinct methoxy (δ 3.82 ppm) and methylamino proton signals (δ 2.56–2.31 ppm) .
- Spectral differences in splitting patterns (e.g., cyclopentane protons) may arise due to reduced ring puckering compared to cyclobutane .
Table 1: Ring Size Comparison
Substituent Effects: Methoxy vs. Phenyl vs. Hydroxy Groups
Substituents significantly impact physicochemical and spectroscopic properties:
- Methyl 3-amino-1-phenylcyclobutane-1-carboxylate (): The phenyl group introduces aromaticity, increasing lipophilicity and UV absorption. The SMILES string (COC(=O)C1(CC(C1)N)C2=CC=CC=C2) highlights the planar phenyl ring, which may hinder rotational freedom compared to methoxy .
- Methyl (3-hydroxyphenyl)-carbamate (): A phenolic substituent enhances hydrogen-bonding capacity, affecting solubility and reactivity. Its CAS number (13683-89-1) and GHS safety data (e.g., eye protection requirements) underscore handling differences compared to non-polar analogs .
Table 2: Substituent-Driven Properties
Biological Activity
Methyl 3-amino-1-methoxycyclobutane-1-carboxylate (MAC) is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a cyclobutane ring with an amino group and a methoxy group. Its molecular formula is , and it exhibits properties typical of amino acid derivatives, which can influence various biological pathways.
Biological Activities
1. Antitumor Activity
Research indicates that MAC exhibits low toxicity while acting as an inhibitor of tumor growth. It has been shown to selectively antagonize N-methyl-D-aspartate (NMDA) receptors, which are implicated in tumor progression and neurodegenerative diseases .
2. Neuroprotective Effects
MAC has demonstrated neuroprotective properties by modulating glutamate receptors, which play a crucial role in excitotoxicity associated with neurodegenerative disorders. The compound's ability to inhibit NMDA receptor activity suggests potential therapeutic applications in conditions like Alzheimer's disease .
3. Antimicrobial Properties
Preliminary studies indicate that derivatives of MAC possess antimicrobial activities against various pathogens. The structural features of MAC facilitate interactions with microbial cell membranes, leading to increased permeability and cell death .
The biological activity of MAC can be attributed to several mechanisms:
- Receptor Modulation: MAC selectively inhibits NMDA receptors, reducing excitatory neurotransmission and potentially protecting against excitotoxicity.
- Enzyme Inhibition: Some derivatives have been shown to inhibit enzymes such as amino oxidases, which are involved in neurotransmitter metabolism, thereby influencing neurotransmitter levels in the brain .
- Cell Membrane Interaction: The amphiphilic nature of MAC allows it to integrate into lipid membranes, disrupting microbial integrity and promoting cell lysis .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | NMDA receptor antagonism | |
| Neuroprotective | Modulation of excitotoxic pathways | |
| Antimicrobial | Disruption of microbial cell membranes |
Case Study: Neuroprotection in Alzheimer's Disease Models
A study evaluated the effects of MAC on neuronal cultures exposed to glutamate-induced toxicity. Results showed that treatment with MAC significantly reduced cell death compared to controls, suggesting its potential as a neuroprotective agent in Alzheimer's disease models .
Case Study: Antimicrobial Efficacy
In vitro tests demonstrated that MAC derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for clinical consideration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
